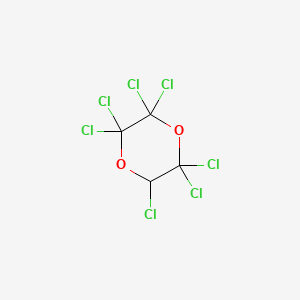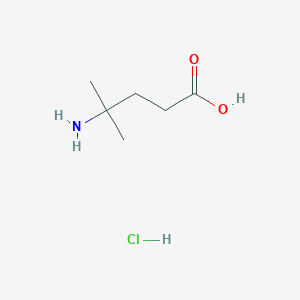
2,2,3,3,5,5,6-Heptachloro-1,4-dioxane
Overview
Description
2,2,3,3,5,5,6-Heptachloro-1,4-dioxane is a chemical compound with the formula C4HCl7O2 . It is used in laboratory chemicals and in the manufacture of substances . The CAS number for this substance is 6629-96-5 .
Molecular Structure Analysis
The molecular structure of 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane consists of 4 carbon atoms, 7 chlorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane is 395.323 Da .Scientific Research Applications
Environmental Contamination and Remediation
- Microbial Degradation : A study by Sekar & DiChristina (2014) describes a microbially driven Fenton reaction to degrade 1,4-dioxane, a compound related to Heptachloro-1,4-dioxane. This process uses cultures of Shewanella oneidensis and operates under aerobic and anaerobic conditions to completely degrade 1,4-dioxane.
- Bioremediation : Zhang, Gedalanga, & Mahendra (2017) focus on the challenges and recent advances in bioremediation of 1,4-dioxane-contaminated waters, including its high solubility and low biodegradability in the presence of chlorinated solvents (Zhang, Gedalanga, & Mahendra, 2017).
Advanced Oxidation Processes
- Degradation using AOPs : A study by Chitra et al. (2012) investigates the kinetics of 1,4-dioxane degradation using various advanced oxidation processes (AOPs), including combinations of H2O2, Fe(II), UV irradiation, and others (Chitra et al., 2012).
Water Treatment and Purification
- UV/Hydrogen Peroxide Process : Stefan & Bolton (1998) explore the mechanism of 1,4-dioxane degradation in dilute aqueous solution using UV/H2O2 process, leading to complete mineralization of the compound (Stefan & Bolton, 1998).
- Photocatalytic and H2O2/UV Processes : Coleman et al. (2007) study the optimization of photocatalytic and H2O2/UV processes for 1,4-dioxane removal, examining different catalysts and their efficiency in water purification (Coleman et al., 2007).
Sensor Technology
- Luminescent Sensing : Ma et al. (2016) discuss the development of a luminescent porous organic polymer for selectively detecting iron ions and 1,4-dioxane, indicating potential applications in environmental monitoring (Ma et al., 2016).
Safety and Hazards
2,2,3,3,5,5,6-Heptachloro-1,4-dioxane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2,2,3,3,5,5,6-heptachloro-1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl7O2/c5-1-2(6,7)13-4(10,11)3(8,9)12-1/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESFVSBDBUGOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(C(O1)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,5,5,6-Heptachloro-1,4-dioxane | |
CAS RN |
6629-96-5 | |
| Record name | 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60526 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B3031668.png)











![{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B3031688.png)
